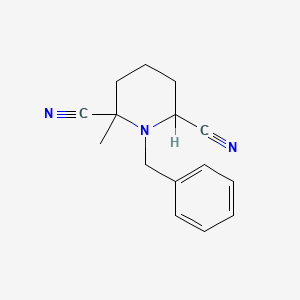
1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile is a chemical compound with the molecular formula C14H16N2 It is known for its unique structure, which includes a piperidine ring substituted with benzyl and methyl groups, as well as two nitrile groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,6-dicyanopiperidine with benzyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The benzyl and methyl groups may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
2,6-Dicyanopiperidine: Lacks the benzyl and methyl substitutions, resulting in different reactivity and applications.
1-Benzylpiperidine-2,6-dicarbonitrile: Similar structure but without the methyl group, leading to variations in chemical behavior.
2-Methylpiperidine-2,6-dicarbonitrile: Lacks the benzyl group, affecting its overall properties and uses.
Uniqueness: 1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
98195-09-6 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
1-benzyl-2-methylpiperidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C15H17N3/c1-15(12-17)9-5-8-14(10-16)18(15)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-9,11H2,1H3 |
InChI Key |
SUVAGOVCDLPOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1CC2=CC=CC=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















